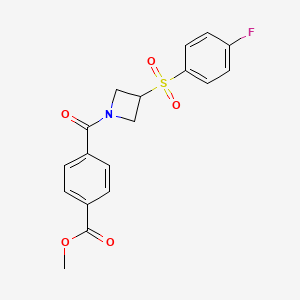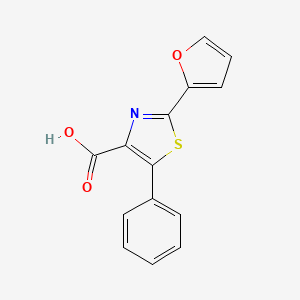
2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a thiazole ring
Wirkmechanismus
Target of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions in organic chemistry and medicinal chemistry .
Pharmacokinetics
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Result of Action
Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The success of sm coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the phenyl group and the thiazole ring. Common synthetic routes include:
Condensation Reactions: These reactions often involve the use of furan derivatives and phenyl-containing reagents under specific conditions to form the thiazole ring.
Cyclization Reactions: Cyclization reactions are crucial for forming the thiazole ring, often requiring strong acids or bases as catalysts.
Oxidation and Reduction Reactions: These reactions help in the functionalization of the compound, ensuring the correct placement of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Types of Reactions:
Oxidation Reactions: Oxidation reactions are used to introduce the carboxylic acid group into the compound.
Reduction Reactions: Reduction reactions may be employed to modify the functional groups within the compound.
Substitution Reactions: Substitution reactions are used to replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are often used to facilitate various reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, each with different functional groups that can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets is of particular interest to researchers.
Medicine: In the field of medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
2-(Furan-2-yl)acetic acid: This compound is structurally similar but lacks the thiazole ring.
5-Phenyl-1,3-thiazole-4-carboxylic acid: This compound has a similar thiazole ring but lacks the furan group.
2-(Furan-2-yl)ethanol: This compound contains a furan ring but has a different functional group.
Uniqueness: 2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to its combination of the furan, phenyl, and thiazole rings, which provides it with distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-14(17)11-12(9-5-2-1-3-6-9)19-13(15-11)10-7-4-8-18-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAHFYHRAQTNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487876-87-8 |
Source


|
| Record name | 2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)
![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)

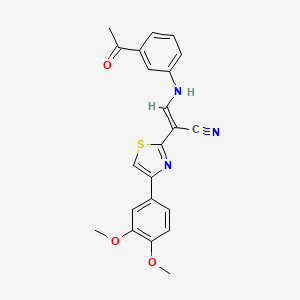
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)
amine](/img/structure/B2991352.png)
![N-[(3-Cyclobutyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2991353.png)
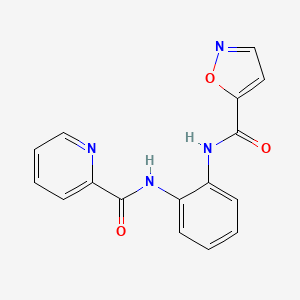
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)
![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)
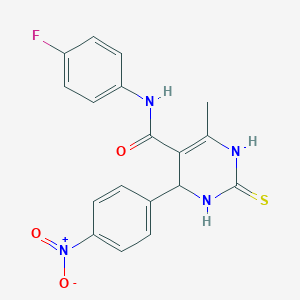
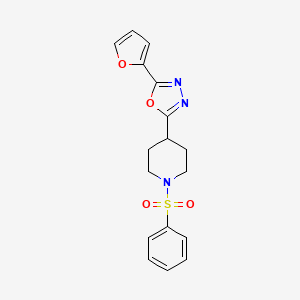
![1-(4-butoxyphenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2991364.png)
